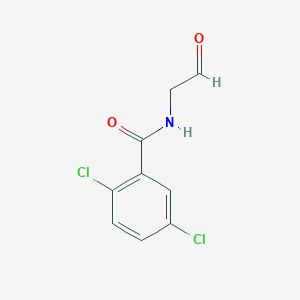

2,5-dichloro-N-(2-oxo-ethyl)-benzamide

Beschreibung

BenchChem offers high-quality 2,5-dichloro-N-(2-oxo-ethyl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(2-oxo-ethyl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(2-oxoethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,4-5H,3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAMOQHAWDNIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,5-dichloro-N-(2-oxo-ethyl)-benzamide chemical structure

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide

Executive Summary

2,5-dichloro-N-(2-oxo-ethyl)-benzamide is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its architecture, featuring a dichlorinated aromatic ring coupled to an N-substituted amide with a terminal aldehyde, represents a versatile scaffold. This structure is analogous to known biologically active compounds, including metabolites of the FDA-approved proteasome inhibitor, Ixazomib.[1][2] The presence of a reactive aldehyde group offers a chemical handle for further synthetic elaboration or for forming covalent linkages with biological targets. This guide provides a comprehensive technical overview, presenting a robust, field-proven methodology for the synthesis, purification, and rigorous analytical characterization of this compound, designed to empower researchers to confidently produce and validate this important chemical entity.

Molecular Overview and Structural Elucidation

The unique arrangement of functional groups in 2,5-dichloro-N-(2-oxo-ethyl)-benzamide dictates its chemical reactivity and potential biological interactions. Understanding its core structure is the foundation for any research application.

Chemical Identity

-

IUPAC Name: 2,5-dichloro-N-(2-oxoethyl)benzamide

-

Molecular Formula: C₉H₇Cl₂NO₂

-

Molecular Weight: 232.07 g/mol

-

Canonical SMILES: C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl

Core Chemical Structure

The molecule is composed of three key moieties: a 2,5-dichlorobenzoyl group, a secondary amide linker, and a 2-oxoethyl (glycinal) sidechain.

Caption: Chemical structure of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide.

Predicted Physicochemical Properties

A summary of key physicochemical properties, predicted using computational models, is essential for experimental design, particularly for assessing solubility and membrane permeability.

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water) | 2.1 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 46.6 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). |

| Hydrogen Bond Donors | 1 | The amide N-H group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 | The two carbonyl oxygens can act as hydrogen bond acceptors. |

| Rotatable Bonds | 3 | Provides conformational flexibility, which can be crucial for binding to target proteins. |

Proposed Synthesis and Purification

While this specific molecule may not be commercially available, a reliable synthesis can be achieved through a standard two-step process involving the formation of an acid chloride followed by amide coupling. This approach is robust and widely applicable to benzamide derivatives.[3][4]

Retrosynthetic Strategy

The most logical disconnection is at the amide C-N bond. This reveals 2,5-dichlorobenzoyl chloride and 2-aminoacetaldehyde as the key precursors. Due to the high reactivity and instability of 2-aminoacetaldehyde, its protected acetal form, 2-aminoacetaldehyde dimethyl acetal, is the preferred starting material for the coupling reaction.

Caption: Retrosynthetic analysis for 2,5-dichloro-N-(2-oxo-ethyl)-benzamide.

Detailed Experimental Protocol

Causality Behind Choices:

-

Thionyl Chloride (SOCl₂): Chosen for converting the carboxylic acid to the acid chloride because it is highly effective, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3]

-

Triethylamine (TEA): A non-nucleophilic base is required to scavenge the HCl byproduct of the amide coupling reaction, driving the reaction to completion without competing in the reaction itself.

-

Acetal Protection: 2-aminoacetaldehyde is prone to self-polymerization. Using its dimethyl acetal form protects the aldehyde functionality during the amide coupling step. The acetal is stable under basic/neutral conditions but can be easily removed with mild acid.

Protocol Step A: Synthesis of 2,5-Dichlorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2,5-dichlorobenzoyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification.

Protocol Step B: Amide Coupling

-

Dissolve 2-aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a flask cooled in an ice bath (0 °C).

-

Slowly add a solution of the crude 2,5-dichlorobenzoyl chloride (1.0 eq) in DCM to the stirred amine solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the protected intermediate, 2,5-dichloro-N-(2,2-dimethoxyethyl)benzamide.

Protocol Step C: Acetal Deprotection

-

Dissolve the crude protected intermediate from Step B in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or concentrated HCl.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture carefully with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 2,5-dichloro-N-(2-oxo-ethyl)-benzamide.

Comprehensive Analytical Characterization

Unambiguous structural confirmation requires a multi-technique, or orthogonal, approach. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system of proof.

Caption: Orthogonal workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. Due to restricted rotation around the amide bond, some signals, particularly for the N-CH₂ group, may appear broadened at room temperature.

| Expected ¹H NMR Data (in CDCl₃, 400 MHz) | ||||

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale/Assignment |

| Aldehyde (CHO) | 9.6 - 9.8 | Singlet (s) or Triplet (t, small J) | 1H | Highly deshielded proton characteristic of an aldehyde. |

| Amide (NH) | 7.0 - 8.5 | Broad Singlet (br s) | 1H | Exchangeable proton; chemical shift is concentration-dependent. |

| Aromatic (Ar-H) | 7.4 - 7.6 | Multiplet (m) | 3H | Protons on the dichlorinated benzene ring. |

| Methylene (CH₂) | 4.2 - 4.4 | Doublet (d) | 2H | Methylene group adjacent to the amide nitrogen, coupled to the NH proton. |

Mass Spectrometry (MS)

MS confirms the molecular weight and, critically, the presence of two chlorine atoms through a characteristic isotopic pattern.[5][6]

Key Features:

-

Ionization Technique: Electrospray ionization (ESI) is recommended for generating the protonated molecular ion [M+H]⁺.

-

Isotopic Pattern: The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will produce a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments.[7] The expected ratio for the molecular ion will be:

-

M⁺: (contains two ³⁵Cl atoms) - Relative abundance ~100% (or 9)

-

[M+2]⁺: (contains one ³⁵Cl and one ³⁷Cl) - Relative abundance ~65% (or 6)

-

[M+4]⁺: (contains two ³⁷Cl atoms) - Relative abundance ~10% (or 1)

-

| Expected High-Resolution MS Fragments | |

| m/z (calculated for [M+H]⁺) | Assignment |

| 231.9876 | [C₉H₈³⁵Cl₂NO₂]⁺ |

| 233.9846 | [C₉H₈³⁵Cl³⁷ClNO₂]⁺ |

| 235.9817 | [C₉H₈³⁷Cl₂NO₂]⁺ |

| 172.9610 | [C₇H₂³⁵Cl₂O]⁺ (Loss of the N-(2-oxo-ethyl)amine sidechain) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups.[8]

| Expected Characteristic IR Peaks (cm⁻¹) | |

| Wavenumber (cm⁻¹) | Vibration Type and Assignment |

| 3350 - 3400 | N-H stretch (secondary amide) |

| 2820 - 2850 & 2720 - 2750 | C-H stretch (aldehyde, often two distinct peaks) |

| ~1725 | C=O stretch (aldehyde) |

| 1650 - 1680 | C=O stretch (Amide I band) |

| 1520 - 1550 | N-H bend (Amide II band) |

| ~1590, 1470 | C=C stretch (aromatic ring) |

| 1000 - 1100 | C-Cl stretch |

Context and Future Directions

The 2,5-dichloro-N-(2-oxo-ethyl)-benzamide scaffold is not merely a synthetic curiosity; it resides at the intersection of established pharmaceutical motifs and reactive chemical biology probes.

The Benzamide Scaffold in Medicinal Chemistry

N-substituted benzamides are a privileged structure in drug discovery. They are found in a wide array of therapeutic agents, acting as inhibitors of enzymes like histone deacetylases (HDACs) or as modulators of cellular signaling pathways.[9][10] The dichlorination pattern on the benzene ring often serves to enhance binding affinity and modulate metabolic stability.

Potential Research Applications

-

Intermediate for Drug Analogs: This molecule is an ideal starting point for creating libraries of more complex compounds. The aldehyde can be readily converted into other functional groups (alcohols, amines, carboxylic acids) or used in reactions like reductive amination to build out the sidechain.

-

Covalent Probe Development: The electrophilic aldehyde group can form reversible covalent bonds (Schiff bases) with lysine residues in proteins. This makes the molecule a potential warhead for developing targeted covalent inhibitors, a cutting-edge strategy in modern drug design.

-

Metabolite and Degradant Studies: Given that the related compound, N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide, is a known metabolite of Ixazomib, the title compound could serve as a valuable analytical standard for investigating alternative metabolic or degradation pathways of related drugs.[1][2]

References

-

Global Substance Registration System. BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. Available from: [Link]

-

Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. 2020. Available from: [Link]

-

PubChem. 2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide. Available from: [Link]

-

De Rosa, M., et al. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides. Fingerprint. Available from: [Link]

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. 2026. Available from: [Link]

-

Inxight Drugs. BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. Available from: [Link]

-

PMC. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. 2022. Available from: [Link]

-

RSC Publishing. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Available from: [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). Available from: [Link]

-

Journal of Chemical Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

-

PrepChem.com. Synthesis of 2,5-dichlorobenzophenones. Available from: [Link]

-

Inxight Drugs. BENZAMIDE, 2,5-DICHLORO-N-(2-((2-HYDROXY-3-METHYLPENTYL)AMINO)-2-OXOETHYL)-. Available from: [Link]

-

ResearchGate. FTIR spectra of dapsone benzamide (I). Available from: [Link]

-

PubMed. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. 2020. Available from: [Link]

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. 2021. Available from: [Link]

-

PubChem. N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide. Available from: [Link]

-

precisionFDA. BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE. Available from: [Link]

-

US EPA. Benzamide, 2,5-dichloro- - Substance Details. Available from: [Link]

-

MDPI. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. 2011. Available from: [Link]

-

PubChem. 2,5-Dichlorobenzamide. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023. Available from: [Link]

-

PubChem. N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide. Available from: [Link]

- Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

Chemistry Steps. Isotopes in Mass Spectrometry. 2025. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. 2020. Available from: [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

-

ACS Publications. Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. 2026. Available from: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide | C9H8Cl2N2O2 | CID 60668319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide (CAS 1378314-08-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide, with CAS number 1378314-08-9, is a chemical entity of significant interest in the field of pharmaceutical sciences, primarily recognized as a metabolite of the potent proteasome inhibitor, Ixazomib. This guide provides a comprehensive technical overview of this compound, delineating its physicochemical properties, proposing a plausible synthetic pathway, and critically evaluating its potential biological significance. While its role as a pharmacologically inactive metabolite of Ixazomib is established, this document also explores hypothetical biological activities based on the broader chemical class of benzamides, thereby offering a multifaceted perspective for researchers in drug discovery and development.

Introduction

N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide is a dichlorinated benzamide derivative. Its primary significance in the scientific literature stems from its identification as the M3 metabolite of Ixazomib, the first orally available proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] The biotransformation of Ixazomib involves the hydrolytic cleavage of the boronic acid moiety, a critical pharmacophore for its anti-cancer activity, leading to the formation of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide.[2] Understanding the properties and potential activities of this metabolite is crucial for a complete pharmacological profile of Ixazomib. Furthermore, the benzamide scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. This guide will therefore not only detail the known aspects of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide but also delve into its hypothetical potential based on its structural features.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide are summarized in the table below, based on computational data from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 1378314-08-9 | PubChem[3] |

| Molecular Formula | C₉H₈Cl₂N₂O₂ | PubChem[3] |

| Molecular Weight | 247.08 g/mol | PubChem[3] |

| IUPAC Name | N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide | PubChem[3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)NCC(=O)N)Cl | PubChem[3] |

| InChI Key | QAWIEOUFVGCSLJ-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Predicted to be a solid | |

| XLogP3 | 1.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical two-step synthesis starting from commercially available 2,5-dichlorobenzoic acid.

Caption: Proposed synthesis of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,5-Dichlorobenzoyl Chloride

-

To a solution of 2,5-dichlorobenzoic acid (1 equivalent) in dry toluene, add thionyl chloride (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2,5-dichlorobenzoyl chloride, which can be used in the next step without further purification. This is a common method for preparing acyl chlorides.[4]

Step 2: Synthesis of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide

-

Dissolve 2-aminoacetamide (1 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in an inert solvent like toluene.

-

Add a solution of 2,5-dichlorobenzoyl chloride (1 equivalent) in toluene dropwise to the mixture at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove the pyridinium salt and any excess amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide. The use of pyridine as a base is a standard procedure to neutralize the HCl generated during the acylation reaction.[4]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Mechanism of Action

Role as a Metabolite of Ixazomib: A Pharmacologically Inactive Species

The primary context in which N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide is encountered is as the M3 metabolite of the proteasome inhibitor Ixazomib.[2] Ixazomib exerts its therapeutic effect in multiple myeloma by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][5][6] This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately apoptosis in cancer cells.[7]

The boronic acid moiety of Ixazomib is essential for its binding to the active site of the proteasome. The metabolic conversion of Ixazomib to N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide involves the hydrolytic cleavage of this boronic acid group.[2] Consequently, N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide lacks the critical pharmacophore required for proteasome inhibition and is therefore considered to be pharmacologically inactive in this regard.[2]

Hypothetical Biological Activity: Autotaxin Inhibition

While inactive as a proteasome inhibitor, the benzamide scaffold present in N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide is found in molecules with other biological activities. Notably, a patent has disclosed substituted N-(2-(amino)-2-oxoethyl)benzamide derivatives as inhibitors of autotaxin (ATX). Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[8]

The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[8][9] Dysregulation of this pathway has been linked to several diseases, such as cancer, idiopathic pulmonary fibrosis, and chronic inflammatory conditions.[9][10] Therefore, inhibitors of autotaxin are being actively investigated as potential therapeutic agents.[11]

Given the structural similarity to patented autotaxin inhibitors, it is plausible to hypothesize that N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide could exhibit inhibitory activity against autotaxin. Experimental validation would be required to confirm this hypothesis.

Proposed Signaling Pathway for Autotaxin Inhibition

The following diagram illustrates the potential mechanism of action of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide as a hypothetical autotaxin inhibitor.

Caption: Hypothetical inhibition of the Autotaxin-LPA signaling pathway.

Conclusion

N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide is a molecule with a defined role as a pharmacologically inactive metabolite of the anti-cancer drug Ixazomib. Its lack of the boronic acid moiety precludes it from inhibiting the proteasome. However, its core benzamide structure suggests the potential for other biological activities, with autotaxin inhibition being a plausible, yet unproven, hypothesis based on existing patent literature. This technical guide provides a foundation for researchers interested in this compound, offering insights into its properties, a proposed synthetic route, and a discussion of its known and potential biological significance. Further experimental investigation is warranted to fully elucidate the pharmacological profile of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide and to explore its potential as a modulator of the autotaxin-LPA signaling pathway.

References

-

Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib). Takeda Oncology. Available from: [Link]

-

Ixazomib - Wikipedia. Wikipedia. Available from: [Link]

-

Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. Takeda Oncology. Available from: [Link]

- Richardson, P. G., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(8), 951–967.

-

What are autotaxin inhibitors and how do they work? - Patsnap Synapse. Patsnap. Available from: [Link]

-

What is the mechanism of Ixazomib citrate? - Patsnap Synapse. Patsnap. Available from: [Link]

-

Theoretical mechanism of action of a) autotaxin (ATX) and b) selective... - ResearchGate. ResearchGate. Available from: [Link]

- Georas, S. N., et al. (2013). Allergic to Autotaxin. A New Role for Lysophospholipase D and Lysophosphatidic Acid in Asthma? American Journal of Respiratory Cell and Molecular Biology, 48(1), 1–3.

-

Role of autotaxin in systemic lupus erythematosus - Frontiers. Frontiers. Available from: [Link]

- Kaffe, E., et al. (2019). Autotaxin and chronic inflammatory diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158496.

-

Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease - Dove Medical Press. Dovepress. Available from: [Link]

-

Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - Frontiers. Frontiers. Available from: [Link]

- Pusalkar, S., et al. (2018). Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces. Cancer Chemotherapy and Pharmacology, 82(2), 327–337.

-

The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC. National Center for Biotechnology Information. Available from: [Link]

-

Proposed metabolic pathways of ixazomib in humans. Asterisk: position of ¹⁴C-label. M metabolite - ResearchGate. ResearchGate. Available from: [Link]

-

N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide | C9H8Cl2N2O2 | CID 60668319 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Kumar, S., et al. (2024). Ixazomib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

- Srinivas Rao, S., et al. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 1-5.

-

BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO- - gsrs. FDA Global Substance Registration System. Available from: [Link]

- Gupta, N., et al. (2017). Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment. British Journal of Clinical Pharmacology, 83(10), 2291–2300.

-

N-(2-amino-2-oxoethyl)benzamide | C9H10N2O2 | CID 238721 - PubChem. National Center for Biotechnology Information. Available from: [Link]

- Rajput, A. P., & Bhadane, S. J. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. International Journal of PharmTech Research, 2(3), 1955-1961.

-

N-(2-amino-2-oxoethyl)benzamide - Chemical Synthesis Database. Mol-Instincts. Available from: [Link]

-

Synthesis of 2,5-dichlorobenzophenones - PrepChem.com. PrepChem.com. Available from: [Link]

- El-Malah, A. A., et al. (2022).

Sources

- 1. Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib) [ninlarohcp.com]

- 2. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide | C9H8Cl2N2O2 | CID 60668319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Ixazomib - Wikipedia [en.wikipedia.org]

- 6. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ixazomib citrate? [synapse.patsnap.com]

- 8. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]

- 9. Autotaxin and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Role of autotaxin in systemic lupus erythematosus [frontiersin.org]

- 11. researchgate.net [researchgate.net]

The Emerging Potential of 2,5-Dichlorobenzoyl Glycinamide Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Latent Promise

In the landscape of medicinal chemistry, the benzamide moiety is a well-established pharmacophore, present in a diverse array of approved drugs with activities spanning from antiemetics to antipsychotics. The strategic substitution on the benzoyl ring and the N-acyl portion allows for the fine-tuning of pharmacological properties, making it a privileged scaffold in drug discovery. This guide focuses on a specific, yet underexplored, class of these compounds: the 2,5-dichlorobenzoyl glycinamide derivatives. The introduction of chlorine atoms at the 2 and 5 positions of the benzoyl ring significantly alters the electronic and lipophilic character of the molecule, potentially leading to novel interactions with biological targets. The glycinamide tail offers a versatile platform for further chemical modification, enabling the exploration of a wide chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

While direct and extensive research on 2,5-dichlorobenzoyl glycinamide derivatives is nascent, the foundational chemistry and the biological activities of structurally related compounds suggest a fertile ground for the discovery of new therapeutic agents. This guide will provide an in-depth analysis of the synthesis, potential biological applications, and structure-activity relationships of these derivatives, drawing upon established principles and analogous chemical series. We will also present detailed experimental protocols to empower researchers to explore this promising chemical space.

Synthetic Pathways: Building the Core Structure

The synthesis of 2,5-dichlorobenzoyl glycinamide derivatives is rooted in fundamental amide bond formation reactions. The primary starting materials are 2,5-dichlorobenzoic acid and glycine or its derivatives. The general synthetic strategy involves the activation of the carboxylic acid group of 2,5-dichlorobenzoic acid, followed by coupling with the amino group of a glycinamide derivative.

A common and efficient method for this transformation is the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

General Synthetic Scheme:

Caption: General workflow for the synthesis of 2,5-dichlorobenzoyl glycinamide derivatives.

Experimental Protocol: Synthesis of N-(2,5-Dichlorobenzoyl)glycinamide

This protocol details the synthesis of the parent N-(2,5-dichlorobenzoyl)glycinamide, which can be adapted for the synthesis of various derivatives by using substituted glycinamides.

Step 1: Formation of 2,5-Dichlorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0 eq) in excess.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2,5-dichlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

-

In a separate flask, dissolve glycinamide hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2,5-dichlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the glycinamide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-(2,5-dichlorobenzoyl)glycinamide.

Potential Biological Activities and Therapeutic Targets

Based on the pharmacological profiles of structurally similar benzamide derivatives, 2,5-dichlorobenzoyl glycinamides are hypothesized to possess a range of biological activities. The following sections explore these potential applications and the underlying mechanistic rationale.

Anticancer Activity

Numerous substituted benzamides have demonstrated potent anticancer activities through various mechanisms. For instance, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a class of epigenetic-modifying agents that have shown promise in cancer therapy.[1] The 2,5-dichloro substitution pattern may confer selectivity for specific HDAC isoforms. Furthermore, related compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[2][3]

Potential Signaling Pathway Involvement in Cancer:

Caption: Hypothesized mechanism of anticancer activity via HDAC inhibition.

Anti-inflammatory Activity

The benzamide scaffold is also present in compounds with anti-inflammatory properties. The mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like NF-κB.[4][5] The 2,5-dichloro substitution could enhance the binding affinity to the active sites of these inflammatory targets.

Neuroprotective Effects

Emerging research on related heterocyclic compounds suggests potential applications in neurodegenerative diseases.[6] The mechanisms could involve the inhibition of enzymes like monoamine oxidase (MAO) or the modulation of neurotransmitter systems. The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS-active drugs, and the physicochemical properties of 2,5-dichlorobenzoyl glycinamide derivatives could be optimized for this purpose.

Structure-Activity Relationships (SAR): A Predictive Framework

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For the 2,5-dichlorobenzoyl glycinamide scaffold, SAR can be systematically explored by modifying three key regions:

-

The 2,5-Dichlorobenzoyl Ring: The position and nature of the halogen substituents are critical. While this guide focuses on the 2,5-dichloro pattern, exploring other halogen substitutions (e.g., 2,4-dichloro, 3,5-dichloro) or the introduction of other electron-withdrawing or -donating groups could significantly impact biological activity.

-

The Glycinamide Linker: The amide bond is likely crucial for interaction with biological targets. Modifications to the methylene bridge of the glycine unit, for instance, by introducing alkyl or aryl substituents, could influence the conformational flexibility and binding affinity.

-

The Terminal Amide (R-group): This is the most versatile position for introducing chemical diversity. The nature of the 'R' group can modulate the compound's polarity, lipophilicity, and potential for hydrogen bonding, all of which are key determinants of pharmacological activity and pharmacokinetic properties.

Illustrative SAR Table:

| Compound ID | R-Group | Target | IC50 (µM) | Notes |

| Parent | H | - | - | Baseline compound. |

| 1a | Methyl | HDAC1 | 15.2 | Introduction of a small alkyl group. |

| 1b | Phenyl | HDAC1 | 5.8 | Aromatic substitution enhances potency. |

| 1c | 4-Fluorophenyl | HDAC1 | 2.1 | Electron-withdrawing group on the phenyl ring further improves activity. |

| 1d | 4-Methoxyphenyl | HDAC1 | 8.5 | Electron-donating group is less favorable than an electron-withdrawing group. |

This table is illustrative and presents hypothetical data to demonstrate how SAR studies would be tabulated.

Conclusion and Future Directions

The 2,5-dichlorobenzoyl glycinamide scaffold represents a promising yet largely untapped area in drug discovery. The synthetic accessibility and the potential for diverse biological activities, inferred from related chemical classes, make these compounds attractive candidates for further investigation. Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications to the glycinamide tail. High-throughput screening against a panel of cancer cell lines, inflammatory targets, and neurological enzymes will be crucial to identify initial lead compounds. Subsequent optimization, guided by detailed SAR studies and computational modeling, could lead to the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational framework to inspire and enable such exploratory efforts into this exciting area of medicinal chemistry.

References

-

Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. [Link]

- Sternbach, L. H., & Reeder, E. (1962). United States Patent No. 3,051,701. U.S.

-

Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(23), 8255. [Link]

-

Chemsrc. (2025). N-(2,5-Dichlorobenzoyl)glycine. Chemsrc.com. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,5-Dichlorobenzoyl)glycine. PubChem Compound Database. [Link]

- Zarnegar, B. M. (1983). Canadian Patent No. 1,153,369. Canadian Intellectual Property Office.

-

Kim, J. S., et al. (2009). Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4246-4249. [Link]

-

Afridi, S., et al. (2016). Structure Activity Relationships of N-linked and Diglycosylated Glucosamine-Based Antitumor Glycerolipids. Anticancer Agents in Medicinal Chemistry, 16(10), 1349-1357. [Link]

-

Kumar, A., et al. (2014). Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. ResearchGate. [Link]

-

Sanna, V., et al. (2012). Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. European Journal of Medicinal Chemistry, 49, 366-373. [Link]

- Tenneco Chemicals, Inc. (1972).

-

Galdiero, E., et al. (2012). 2,5-diketopiperazines as neuroprotective agents. Current Medicinal Chemistry, 19(34), 5895-5904. [Link]

-

Sharma, P. C., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 14(6), 1047-1070. [Link]

-

Sran, A. K., et al. (2011). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. Journal of Medicinal Chemistry, 54(23), 8172-8184. [Link]

- Ciba-Geigy Corporation. (1972).

-

El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. RSC Advances, 14(25), 19752-19779. [Link]

-

Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 12(3), 117. [Link]

-

Hoffmann-La Roche Inc. (1992). Benzamide derivatives. Justia Patents. [Link]

-

Reddy, P. V., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2024). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. RSC Medicinal Chemistry, 15(11), 3237-3261. [Link]

-

Coluccia, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2886. [Link]

-

Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. Drug Design, Development and Therapy, 7, 911-920. [Link]

-

Kumar, S., et al. (2023). Design, Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals, 16(8), 1148. [Link]

-

Flores-Holguín, N., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4443. [Link]

-

Yadav, A. R., & Mohite, S. K. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74. [Link]

-

Fernando, I. P. S., et al. (2023). Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. Marine Drugs, 21(10), 522. [Link]

-

Zhang, L., et al. (2015). Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors. Archiv der Pharmazie, 348(5), 340-349. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

- Al-Suhaimi, E. A., et al. (2016). Synthesis and hypolipidemic properties of novel N-(4-benzoylphenyl) pyrrole-2. Glycomics & Lipidomics.

-

Gugnani, K. S., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and I. Semantic Scholar. [Link]

-

Chen, Y.-F., et al. (2024). Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells. Antioxidants, 13(11), 1305. [Link]

-

Prasad, C. (2012). 2,5-diketopiperazines as neuroprotective agents. Current Medicinal Chemistry, 19(34), 5895-5904. [Link]

-

Mito, S., et al. (2023). SAR Study of Niclosamide Derivatives for Neuroprotective Function in SH-SY5Y Neuroblastoma. ScholarWorks @ UTRGV. [Link]

-

Kumar, A., et al. (2017). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 14(8), 954-963. [Link]

-

Ullah, Z., et al. (2025). Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. ResearchGate. [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms [mdpi.com]

- 6. researchgate.net [researchgate.net]

Metabolic Pathway of Ixazomib Non-CYP Hydrolysis Products: A Technical Guide to Biotransformation and Metabolite Profiling

Executive Summary

Ixazomib (Ninlaro) represents a significant pharmacological advancement in oncology as the first oral proteasome inhibitor approved for the treatment of multiple myeloma[1]. Unlike its predecessor bortezomib, which is heavily reliant on cytochrome P450 (CYP) mediated clearance, ixazomib exhibits a distinct pharmacokinetic profile dominated by non-CYP hydrolytic pathways[2]. This technical whitepaper delineates the biotransformation of ixazomib, focusing on the mechanistic generation, structural profiling, and pharmacological implications of its non-CYP hydrolysis products.

Prodrug Activation and Target Engagement

Ixazomib is formulated as a highly stable citrate ester prodrug (ixazomib citrate) to overcome the low oral bioavailability typical of peptide boronic acids[3]. Upon exposure to physiological aqueous environments—such as gastrointestinal fluids and plasma—the citrate ester undergoes rapid, non-enzymatic hydrolysis to release the biologically active dipeptide boronic acid, ixazomib[3].

The intact boronic acid moiety is an absolute structural requirement for the drug's mechanism of action: it acts as a reversible, highly selective inhibitor of the β5 chymotrypsin-like proteolytic site of the 20S proteasome[1].

Prodrug hydrolysis of ixazomib citrate and subsequent 20S proteasome target engagement.

Metabolic Clearance: The Dominance of Non-CYP Pathways

While in vitro studies using supratherapeutic concentrations (>90-fold clinical

The biotransformation of ixazomib is driven by hydrolytic metabolism in conjunction with oxidative deboronation[5]. The principal metabolic reactions include:

-

Amide Bond Hydrolysis : Cleavage of the peptide backbone.

-

Oxidative Deboronation : Loss of the critical boronic acid pharmacophore.

-

N-dealkylation : Modification of the aliphatic side chains[1].

Because all major circulating metabolites undergo deboronation, they inherently lack the structural moiety required to bind the 20S proteasome[5]. Consequently, these non-CYP hydrolysis products are pharmacologically inactive. This is a critical safety feature, ensuring that systemic accumulation of metabolites does not contribute to off-target toxicity or alter the therapeutic index[5].

Characterization of Major Hydrolysis Products

Extensive metabolite profiling has identified three primary non-CYP metabolites in human plasma and excreta:

-

M1 : The most abundant circulating metabolite, formed via a combination of hydrolytic metabolism and oxidative deboronation[5].

-

M2 : An oxidative derivative of M1[6].

-

M3 : An N-dealkylated, deboronated metabolite[6].

Minor degradation products, such as M12 (an amide hydrolysate) and M20 (dichlorobenzamide), further confirm the susceptibility of the peptide backbone to hydrolytic cleavage[6].

Non-CYP mediated metabolic pathway of ixazomib highlighting major deboronated products.

Experimental Methodologies: Self-Validating Profiling Workflows

To accurately map the biotransformation of ixazomib, researchers employ highly sensitive in vivo mass balance studies and in vitro forced degradation assays. The following protocols outline the causality behind these experimental designs.

Protocol A: In Vivo Mass Balance and Metabolite Profiling

Objective : To quantify total radioactivity (TRA) and elucidate the structure of circulating and excreted metabolites.

-

Radiotracer Dosing : Administer a single oral solution of [14C]-ixazomib (~500 nCi microtracer dose)[5].

-

Causality: The 14C label must be strategically synthesized onto the stable carbon skeleton (not the boronic acid group). This ensures that even after oxidative deboronation occurs, the radiolabel remains attached to the core metabolite, allowing for accurate tracking of mass balance[5].

-

-

Longitudinal Sampling : Collect plasma, urine, and fecal samples continuously over 0–168 hours, with intermittent collections up to 35 days[5].

-

Causality: Ixazomib has a long terminal half-life (9.5 days) and a large volume of distribution[1]. Extended sampling is required to capture the complete terminal elimination phase and ensure full recovery of the administered dose.

-

-

Accelerator Mass Spectrometry (AMS) Analysis : Analyze samples for TRA using AMS[5].

-

Causality: Traditional liquid scintillation counting lacks the sensitivity required for microtracer doses. AMS provides attomole-level sensitivity, enabling the safe use of low-radioactivity doses in human subjects while maintaining precise quantification of low-abundance metabolites.

-

-

Structural Elucidation : Subject pooled samples to liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5].

-

Causality: High-resolution MS fragments the radiolabeled peaks identified by AMS, allowing researchers to deduce the exact structural modifications by observing mass shifts corresponding to deboronation or amide hydrolysis.

-

Experimental mass balance workflow utilizing [14C]-ixazomib, AMS, and UHPLC-HRMS.

Protocol B: In Vitro Forced Degradation (UHPLC-HRMS)

Objective : To isolate intrinsic hydrolytic and oxidative degradation kinetics.

-

Solution Preparation : Dissolve ixazomib in aqueous buffers across a pH gradient (acidic, neutral, alkaline)[7].

-

Stress Induction : Expose aliquots to oxidative stress (

) and UV irradiation[7].-

Causality: Simulating extreme physiological and environmental stressors accelerates intrinsic degradation pathways, generating sufficient concentrations of transient hydrolysates for isolation[7].

-

-

UHPLC-UV/HRMS Assay : Analyze the stress samples using a validated MS-compatible UHPLC method[7].

-

Causality: The combination of UV for robust quantification and HRMS for precise molecular weight determination confirms that oxidative deboronation and amide bond hydrolysis are the primary intrinsic degradation pathways, directly mirroring in vivo findings[7].

-

Quantitative Pharmacokinetic Data

The following table summarizes the relative abundance of ixazomib and its non-CYP hydrolysis products in human plasma, validating the dominance of the M1 pathway. The inference of formation-rate-limited clearance of ixazomib metabolites provides justification for using parent drug concentrations in clinical pharmacology analyses[5].

| Metabolite / Analyte | Primary Biotransformation Pathway | % of Plasma TRA ( | Pharmacological Activity |

| Ixazomib (Parent) | N/A (Active Boronic Acid) | 54.2% | Active (20S Proteasome Inhibitor) |

| M1 | Hydrolysis + Oxidative Deboronation | 18.9% | Inactive |

| M3 | N-dealkylation + Deboronation | 10.6% | Inactive |

| M2 | Oxidation of M1 | 7.91% | Inactive |

Conclusion

The pharmacokinetic stability and safety profile of ixazomib are heavily reliant on its non-CYP metabolic pathways. The formation-rate-limited clearance of its inactive, deboronated hydrolysis products (M1, M2, M3) ensures that systemic exposure and therapeutic efficacy are driven solely by the active parent drug[5]. This predictable biotransformation minimizes the risk of severe drug-drug interactions commonly associated with CYP-dependent proteasome inhibitors, solidifying ixazomib's role in modern oncological regimens.

References

1.1 - National Center for Biotechnology Information (NCBI / PMC) 2. 3 - Therapeutic Goods Administration (TGA) 3.2 - MDPI 4.4 - Dove Medical Press 5.7 - ResearchGate 6.6 - PMDA 7.5 - PubMed (NIH)

Sources

- 1. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tga.gov.au [tga.gov.au]

- 4. dovepress.com [dovepress.com]

- 5. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmda.go.jp [pmda.go.jp]

- 7. researchgate.net [researchgate.net]

Technical Guide: Identification of Ixazomib M3 Metabolite in Human Plasma

The following is an in-depth technical guide regarding the identification of the Ixazomib M3 metabolite in human plasma.

Executive Summary

This guide details the analytical strategy for the identification and quantification of the M3 metabolite of Ixazomib (MLN9708) in human plasma. Ixazomib, an oral proteasome inhibitor used in the treatment of Multiple Myeloma (MM), undergoes extensive hepatic metabolism.[1] While the parent drug (hydrolyzed to MLN2238) is the active pharmacological agent, the identification of circulating metabolites is critical for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and safety assessments.

The M3 metabolite is characterized as a deboronated, N-dealkylated species . Unlike the parent compound, M3 lacks the boronic acid moiety, rendering it pharmacologically inactive but analytically distinct due to the absence of the characteristic boron isotopic pattern (

Introduction: The Metabolic Landscape of Ixazomib[2][3][4][5][6][7][8][9][10]

Ixazomib citrate is a prodrug that rapidly hydrolyzes under physiological conditions to its biologically active form, MLN2238 (Ixazomib). The drug exhibits a unique metabolic profile driven by both cytochrome P450 (CYP) and non-CYP pathways.[2][3][4]

Biotransformation Pathways

Metabolism of Ixazomib is primarily oxidative and hydrolytic.[5][3][4][6] According to definitive ADME studies (Pusalkar et al., 2018), the clearance of Ixazomib involves:

-

Hydrolysis: Rapid conversion of the citrate ester to the boronic acid.[1]

-

Oxidative Deboronation: The cleavage of the carbon-boron bond, a critical step that inactivates the molecule.

-

Further Modification: Subsequent oxidation or hydrolysis of the peptide backbone.

The M3 Metabolite

In human plasma, three major metabolites circulate alongside the parent drug: M1 , M2 , and M3 .

-

M1: The most abundant metabolite in excreta.

-

M3: A significant circulating metabolite in plasma (accounting for ~10.6% of total radioactivity).[5][3][4][6]

-

Chemical Nature: M3 is classified as an N-dealkylated, deboronated product.[2] Crucially, it does not retain the 20S proteasome inhibitory activity because the boron atom—essential for forming the reversible covalent bond with the threonine residue in the proteasome active site—is lost.

Analytical Challenges & Strategy

The Boron Isotope Signature

The parent compound, Ixazomib, contains a single boron atom. Boron exists naturally as two stable isotopes:

The Challenge: Since M3 is deboronated, it loses this isotopic signature . Analysts must rely on accurate mass measurement (HRMS) or specific fragmentation patterns (MS/MS) rather than the isotopic cluster to confirm its identity.

Stability Considerations

While Ixazomib (boronic acid) can undergo trimerization (forming boroxines) in non-aqueous solvents, the M3 metabolite is chemically more stable due to the absence of the reactive boronic acid group. However, plasma samples should still be handled at controlled temperatures (4°C) to prevent ex vivo degradation of the parent into M3-like artifacts.

Methodology: Step-by-Step Protocol

Sample Preparation

A Protein Precipitation (PPT) method is recommended over Liquid-Liquid Extraction (LLE) to ensure the recovery of both the lipophilic parent and the more polar deboronated metabolites.

Protocol:

-

Thawing: Thaw human plasma samples on wet ice.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Internal Standard: Add 10 µL of stable isotope-labeled internal standard (

-Ixazomib) to correct for matrix effects. -

Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid . The acid helps stabilize the analytes and improves precipitation efficiency.

-

Vortex/Centrifuge: Vortex vigorously for 1 min, then centrifuge at 13,000 rpm for 10 min at 4°C.

-

Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

-

Dilution (Optional): If peak focusing is poor, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

LC-MS/MS Conditions

A reverse-phase gradient is employed to separate the polar M3 metabolite from the later-eluting parent compound.

Chromatographic Setup:

-

Column: Phenomenex Luna Omega C18 or Fortis Phenyl (2.1 x 50 mm, 1.6 µm or 5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 0.5 | 5 | Loading |

| 3.0 | 95 | Elution of Parent |

| 4.0 | 95 | Wash |

| 4.1 | 5 | Re-equilibration |

| 5.5 | 5 | End |

Mass Spectrometry Parameters (ESI+):

-

Ionization: Electrospray Ionization (Positive Mode).[8]

-

Source Temp: 500°C.

-

Spray Voltage: 4500 V.

-

Detection: Multiple Reaction Monitoring (MRM).[9]

Identification Criteria (Self-Validating)

To confirm M3, the following logic must be applied during method development:

-

Retention Time (RT): M3 is deboronated and likely more polar than Ixazomib. It should elute earlier than the parent peak (RT < RT_parent).

-

Mass Transition:

-

Parent (Ixazomib): Precursor m/z ~361 (monoisotopic for

). Common transition: 361 -

M3 (Deboronated): The precursor mass will be significantly lower. Based on N-dealkylation and deboronation, the theoretical mass must be calculated based on the specific cleavage (e.g., loss of the leucine-boronic acid side chain).

-

Validation Step: Monitor the absence of the M-1 isotopic peak (intensity ~25% of M) for M3. If the peak shows the boron pattern, it is not M3.

-

Visualization of Metabolic Pathway[2][3][7][8][10]

The following diagram illustrates the biotransformation of Ixazomib, highlighting the divergence between the active parent drug and the inactive M3 metabolite.

Caption: Figure 1. Biotransformation pathway of Ixazomib showing the formation of the deboronated M3 metabolite.

Results & Interpretation

When analyzing patient plasma samples, the M3 metabolite appears as a distinct peak in the chromatogram.

Quantitative Data Summary

| Analyte | Molecular Characteristic | Plasma Abundance (% TRA) | Pharmacological Activity |

| Ixazomib | Boronic Acid ( | 54.2% | Active |

| M1 | Deboronated | 18.9% | Inactive |

| M3 | Deboronated / N-dealkylated | 10.6% | Inactive |

| M2 | Deboronated | 7.9% | Inactive |

Data Source: Pusalkar et al., 2018 (Pooled plasma AUC 0-816h).[6]

Interpretation of Mass Spectra[4]

-

Ixazomib Spectrum: Shows a cluster at m/z 361 (

) and 360 ( -

M3 Spectrum: Shows a single monoisotopic peak (no boron cluster). Fragmentation still yields the dichlorobenzoyl ion if the amide bond is intact, confirming it originates from the parent structure but has lost the boronic acid tail.

Discussion: Clinical Relevance

The identification of M3 is crucial for regulatory submissions but less critical for therapeutic monitoring. Since M3 lacks the boronic acid pharmacophore, it does not contribute to the proteasome inhibition efficacy. However, its presence confirms the operation of oxidative deboronation pathways. In patients with hepatic impairment, the ratio of M3 to Parent may alter, although clinical studies suggest no dose adjustment is needed for mild impairment.

For drug development professionals, the M3 metabolite serves as a marker of metabolic clearance stability . Its formation is rate-limited by the initial deboronation step, making it a reliable indicator of non-CYP mediated clearance mechanisms.

References

-

Pusalkar, S., et al. (2018). Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces.[2] Cancer Chemotherapy and Pharmacology.[1][4][10][11]

-

Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics.[1][3][4][12][13]

-

PMDA (Pharmaceuticals and Medical Devices Agency). (2017). Report on the Deliberation Results: Ninlaro (Ixazomib).[11]

-

European Medicines Agency (EMA). (2016). Ninlaro: EPAR - Public assessment report.

Sources

- 1. Ixazomib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pmda.go.jp [pmda.go.jp]

- 12. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comparative Analysis of a Designed Benzamide Scaffold and an Endogenous Reactive Aldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of biomedical research and drug development, a clear distinction exists between meticulously designed therapeutic agents and reactive endogenous metabolites that drive pathology. This guide provides an in-depth comparative analysis of two chemically and biologically distinct entities: 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide , a representative of a stable, synthetically-derived therapeutic scaffold, and 2-oxo-ethyl aldehyde (Glyoxal) , a highly reactive dicarbonyl species generated endogenously. We will explore their disparate chemical properties, synthesis, and biological implications. 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide exemplifies a class of molecules designed for specific target engagement, with potential applications as enzyme inhibitors. In stark contrast, glyoxal is a key mediator of "carbonyl stress," contributing to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and the pathogenesis of numerous chronic diseases. This whitepaper will furnish researchers and drug development professionals with a foundational understanding of these two molecules, detailing experimental protocols for their synthesis and analysis, and contextualizing their opposing roles in human health and therapeutic intervention.

Part I: Profile of 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide

Substituted benzamides are a cornerstone of medicinal chemistry, serving as versatile scaffolds for developing agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Their stability and capacity for tailored chemical modification make them ideal candidates for targeted drug design.

Chemical Identity and Properties

2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide is a specific derivative within this class. Its structure is characterized by a dichlorinated benzene ring linked via an amide bond to a glycinamide moiety. This compound is known as a metabolite of the proteasome inhibitor Ixazomib and has been investigated as a potential inhibitor of enzymes like autotaxin.[4][5]

| Property | Value | Source |

| IUPAC Name | N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide | [6] |

| Molecular Formula | C₉H₈Cl₂N₂O₂ | [7] |

| Molecular Weight | 247.08 g/mol | [7] |

| CAS Number | 1378314-08-9 | [6] |

| Stereochemistry | Achiral | [7] |

Synthesis and Derivatization

The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically involving the coupling of a benzoic acid derivative with an amine. The choice of activating agent for the carboxylic acid and the reaction conditions are critical for achieving high yields and purity. Common methods include converting the benzoic acid to a more reactive acyl chloride or using coupling agents like dicyclohexylcarbodiimide (DCC).[2][8]

The general workflow involves activating the carboxylic acid, followed by nucleophilic acyl substitution by the amine. This modular approach allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, which are fundamental to optimizing the biological activity of new chemical entities.[2][9]

Biological Significance and Potential Mechanism of Action

The benzamide scaffold is present in numerous FDA-approved drugs. Many derivatives exhibit potent biological activity by acting as enzyme inhibitors. For example, several 2-aminobenzamide derivatives are known to inhibit histone deacetylases (HDACs).[10] HDACs are critical enzymes in the epigenetic regulation of gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis in cancer cells.[10] The core mechanism involves the benzamide's functional groups chelating a zinc ion within the enzyme's active site, thereby blocking its catalytic activity.[9]

Part II: Profile of 2-oxo-ethyl Aldehyde (Glyoxal)

Glyoxal (OHC-CHO) is the smallest dialdehyde and represents a class of highly reactive molecules starkly different from designed therapeutic agents.[11] It is not a synthetic drug but rather an endogenous metabolite produced through normal and pathological metabolic processes.

Chemical Identity and High Reactivity

The defining feature of glyoxal is the presence of two adjacent aldehyde groups, which makes it exceptionally reactive.[12] This reactivity is the basis for its biological effects. In aqueous solutions, it exists in equilibrium with its hydrate forms. Glyoxal is a key precursor in the non-enzymatic glycation of proteins, lipids, and nucleic acids, a process that leads to the formation of Advanced Glycation End-products (AGEs).[13]

| Property | Value | Source |

| IUPAC Name | Ethanedial | [14] |

| Molecular Formula | C₂H₂O₂ | [11] |

| Molecular Weight | 58.04 g/mol | [11] |

| CAS Number | 107-22-2 | [14] |

| Description | Smallest dialdehyde; highly reactive electrophile. | [11][13] |

Endogenous Formation and Pathophysiological Role

Glyoxal is formed in the body as a byproduct of carbohydrate, lipid, and protein metabolism.[12][13] Key sources include the autooxidation of glucose and lipid peroxidation.[15] Under conditions of hyperglycemia or oxidative stress, its production is significantly increased.[16]

The accumulation of glyoxal and other reactive dicarbonyls leads to a state known as "carbonyl stress."[13] Glyoxal readily reacts with the free amino groups of lysine and arginine residues in proteins, initiating a complex series of reactions that culminate in the formation of irreversible, cross-linked structures known as AGEs.[17] The accumulation of AGEs alters protein structure and function, leading to vascular stiffening, endothelial dysfunction, and inflammation.[16][17] This process is a major contributor to the complications of diabetes, neurodegenerative diseases, and the general aging process.[11][13] The inflammatory effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End-products (RAGE), which triggers pro-inflammatory signaling cascades.[18][19]

Part III: Comparative Analysis: Designed Stability vs. Reactive Pathology

The juxtaposition of 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide and glyoxal highlights the fundamental dichotomy between a stable, targeted therapeutic agent and a reactive, promiscuous endogenous toxin.

| Feature | 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide | 2-oxo-ethyl Aldehyde (Glyoxal) |

| Origin | Synthetic, designed molecule | Endogenous, metabolic byproduct |

| Core Chemistry | Stable aromatic amide structure | Highly reactive dialdehyde |

| Biological Role | Therapeutic Agent: Designed for high-specificity interaction with a biological target (e.g., enzyme active site). | Pathological Mediator: Reacts non-specifically with numerous biomolecules, causing damage. |

| Reactivity | Chemically stable under physiological conditions. | High electrophilicity leads to rapid, covalent modification of nucleophiles (e.g., amino groups). |

| Implication in Disease | A potential treatment for diseases like cancer by inhibiting specific pathways. | A cause or contributor to disease pathology (diabetes complications, aging, neurodegeneration). |

| Drug Dev. Relevance | A lead scaffold for optimization. | A source of therapeutic targets (e.g., AGE breakers, RAGE inhibitors, glyoxalase system enhancers). |

Experimental Methodologies

Protocol 1: General Synthesis of an N-substituted Benzamide

Causality: This protocol outlines a standard method for forming a stable amide bond, a key reaction in synthesizing compounds like 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide. The conversion of the carboxylic acid to an acyl chloride (Step 1) is crucial because the acyl chloride is a much stronger electrophile, facilitating an efficient reaction with the weakly nucleophilic amine at room temperature.[2]

Materials:

-

Substituted Benzoic Acid (e.g., 2,5-dichlorobenzoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl Chloride

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Substituted Amine (e.g., Glycinamide hydrochloride)

-

Base (e.g., Triethylamine or Pyridine)

-

Stir plate, round-bottom flasks, condenser, separation funnel.

Procedure:

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

Amide Coupling: In a separate flask, suspend the amine hydrochloride (1.1 eq) in anhydrous DCM. Add the base (2.2 eq) and stir for 15 minutes at 0°C.

-

Dissolve the crude acyl chloride from Step 4 in a small amount of anhydrous DCM and add it dropwise to the amine solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separation funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final N-substituted benzamide.[3]

Protocol 2: In Vitro Assay for Glyoxal-Induced Protein Glycation

Causality: This assay simulates the pathological process of AGE formation. By incubating a model protein (Bovine Serum Albumin, BSA) with glyoxal, we can measure the formation of AGEs. The use of fluorescence spectroscopy is a common and reliable method for detection, as many AGEs possess characteristic fluorescent properties.[18] This provides a self-validating system to screen for potential inhibitors of glycation.

Materials:

-

Bovine Serum Albumin (BSA)

-

Glyoxal solution (typically 40% in H₂O)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates (for fluorescence)

-

Fluorescence spectrophotometer (Excitation ~370 nm, Emission ~440 nm)

-

Incubator at 37°C

Procedure:

-

Preparation of Solutions: Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS. Prepare a working solution of glyoxal (e.g., 10 mM) in PBS.

-

Incubation: In the wells of a 96-well plate, set up the following reactions (final volume e.g., 200 µL):

-

Control: 100 µL BSA stock + 100 µL PBS

-

Glycation: 100 µL BSA stock + 100 µL glyoxal working solution

-

(Optional) Inhibition: 50 µL BSA stock + 50 µL potential inhibitor + 100 µL glyoxal working solution

-

-

Seal the plate to prevent evaporation and incubate at 37°C for 24-72 hours.

-

Measurement: After incubation, measure the fluorescence intensity of each well using a spectrophotometer. Set the excitation wavelength to approximately 370 nm and the emission wavelength to approximately 440 nm.

-

Analysis: Compare the fluorescence intensity of the "Glycation" group to the "Control" group. A significant increase in fluorescence indicates the formation of fluorescent AGEs. The efficacy of any tested inhibitor can be calculated based on the reduction of this fluorescence.

Conclusion

The comparative analysis of 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide and glyoxal provides a clear illustration of two opposing forces in pharmacology and pathology. The benzamide represents the precision of modern drug design, where stable chemical scaffolds are engineered to selectively modulate biological targets for therapeutic benefit. Glyoxal, conversely, embodies the challenge posed by reactive endogenous species that cause widespread, non-specific damage, driving the progression of chronic diseases. For researchers in drug development, understanding this distinction is paramount. It informs not only the design of new therapeutic agents but also the identification of novel strategies aimed at mitigating the pathological consequences of endogenous toxins like glyoxal, ultimately opening new avenues for treating a host of metabolic and age-related disorders.

References

-

Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280. Available from: [Link]

-

Ren, Y., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2319. Available from: [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]

-